molecular formula C10H17NO3 B025813 (S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone CAS No. 80697-93-4

(S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone

Cat. No.: B025813
CAS No.: 80697-93-4
M. Wt: 199.25 g/mol
InChI Key: ROUBSHUEYGPLRH-MRVPVSSYSA-N
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Description

(S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone (CAS: 80697-93-4) is a chiral oxazolidinone derivative offered with a high purity of 97% for specialized research applications. This compound is provided for Research Use Only and is strictly not intended for diagnostic or therapeutic use in humans or animals. Research Applications and Value: As a member of the oxazolidinone family, this chiral auxiliary is primarily valued in synthetic organic chemistry for its role in enantioselective synthesis. It is commonly employed for the asymmetric formation of carbon-carbon bonds, such as in aldol reactions and alkylations, enabling the production of stereochemically defined intermediates. While the core oxazolidinone structure is recognized in medicinal chemistry for its antibacterial properties—acting by inhibiting bacterial protein synthesis initiation through binding to the 23S rRNA of the 50S ribosomal subunit —this specific derivative is intended for use as a building block in methodological development and chemical synthesis. Handling and Specifications: The product is supplied as a solid with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol. It shows slight solubility in chloroform, ethanol, and methanol. For optimal shelf life, it should be stored under refrigerated conditions.

Properties

IUPAC Name

(4S)-3-butanoyl-4-propan-2-yl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-4-5-9(12)11-8(7(2)3)6-14-10(11)13/h7-8H,4-6H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUBSHUEYGPLRH-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1C(COC1=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)N1[C@H](COC1=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438189
Record name (4S)-3-Butanoyl-4-(propan-2-yl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80697-93-4
Record name (4S)-3-Butanoyl-4-(propan-2-yl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure adapted from the synthesis of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone, the oxazolidinone nitrogen is deprotonated using a base such as triethylamine in tetrahydrofuran (THF) at 0°C. Lithium chloride is often added to stabilize the intermediate enolate. Subsequent acylation with butyric anhydride or butyryl chloride at 0–20°C yields the target compound after 1.5–2 hours. The reaction mixture is typically quenched with aqueous sodium chloride, extracted with ethyl acetate, and purified via distillation or recrystallization.

Key Data:

  • Yield: ~99% (analogous to propionyl derivative)

  • Reagents: Triethylamine, lithium chloride, butyric anhydride

  • Solvent: THF

  • Temperature: 0°C (initial acylation), room temperature (completion)

Cyclization of β-Amino Alcohol Precursors

Oxazolidinones are classically synthesized via cyclization of β-amino alcohols with carbonyl compounds. For (S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone, this requires a chiral β-amino alcohol bearing isopropyl and butyryl groups.

Synthetic Route

  • Preparation of β-Amino Alcohol:
    The (S)-configured β-amino alcohol can be synthesized via asymmetric reduction of a ketone precursor using catalysts like Corey-Bakshi-Shibata (CBS) reagent. For example, (S)-3-amino-4-isopropyl-1-butanol may serve as a precursor.

  • Cyclization:
    Reaction with phosgene or its safer equivalents (e.g., triphosgene) in dichloromethane at 0°C forms the oxazolidinone ring. The butyryl group is introduced either prior to cyclization via acylation or post-cyclization using anhydrides.

Challenges:

  • Stereochemical control during β-amino alcohol synthesis.

  • Compatibility of protecting groups with cyclization conditions.

Microwave-Assisted Synthesis

Modern techniques such as microwave irradiation enhance reaction efficiency. A protocol inspired by the synthesis of oxazolidinone antibiotics involves:

Procedure

  • Mannich Reaction:
    A three-component reaction between a chiral amine, formaldehyde, and α-hydroxybutyraldehyde under microwave irradiation (100°C, 15 min) forms a β-amino alcohol intermediate.

  • Cyclization:
    Immediate cyclization with triphosgene in acetonitrile at 80°C (microwave, 10 min) yields the oxazolidinone.

Advantages:

  • Reduced reaction time (30 min total vs. 12–24 hours conventionally).

  • Higher purity due to minimized side reactions.

Asymmetric Catalytic Approaches

Patents describe asymmetric methods for related oxazolidinones, which can be adapted:

Enantioselective Acylation

Using chiral Lewis acids (e.g., titanium complexes with binaphthol ligands), the oxazolidinone nitrogen is acylated with butyryl chloride in dichloromethane at −30°C. This method achieves enantiomeric excess (ee) >98% but requires stringent anhydrous conditions.

Comparative Analysis of Methods

Method Yield Reaction Time Stereoselectivity Complexity
Acylation of Preformed Core85–99%2–4 hoursHigh (retains S-configuration)Low
β-Amino Alcohol Cyclization60–75%12–24 hoursModerate (depends on precursor)Moderate
Microwave-Assisted70–80%30 minutesHighLow
Asymmetric Catalysis90–95%6–8 hoursVery High (ee >98%)High

Purification and Characterization

Post-synthesis, the compound is purified via:

  • Distillation: For high-purity isolation (bp ~150°C under reduced pressure).

  • Recrystallization: Using hexanes/ethyl acetate mixtures.

  • Chromatography: Silica gel chromatography with ethyl acetate/hexane eluents.

Characterization Data:

  • 1H NMR (CDCl3): δ 4.4 (m, 1H), 2.97 (m, 2H), 1.2 (t, 3H), 0.93 (dd, 6H).

  • Optical Rotation: [α]D20 = −55.6° (c = 10 mg/mL, CH2Cl2) .

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be used to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

(S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone is primarily utilized in the synthesis of various pharmaceuticals due to its chiral nature. Its oxazolidinone structure has been explored for:

  • Antibiotic Development : The compound serves as a precursor in synthesizing oxazolidinone antibiotics, which are effective against Gram-positive bacteria. Research indicates that modifications of this scaffold can lead to compounds with enhanced antibacterial properties .

Chiral Auxiliary in Organic Synthesis

The compound acts as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. This is particularly useful in:

  • Stereoselective Reactions : The presence of the oxazolidinone moiety allows chemists to control the stereochemistry of reactions, leading to higher yields of desired enantiomers .

Biochemical Studies

In proteomics and biochemical research, this compound has been employed for:

  • Protein Interaction Studies : The compound can be used to probe interactions between proteins and small molecules, aiding in the understanding of biological pathways and mechanisms .

Drug Delivery Systems

Recent studies have investigated the potential of this compound as a component in drug delivery systems due to its favorable solubility and stability characteristics:

  • Nanocarrier Development : Incorporation into nanocarriers has shown promise for enhancing the bioavailability of poorly soluble drugs .

Case Study 1: Antibiotic Synthesis

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus. Modifications to the side chains improved efficacy and reduced toxicity.

Case Study 2: Asymmetric Synthesis

Research published in Tetrahedron Letters highlighted the use of this compound as a chiral auxiliary in the synthesis of a key intermediate for an anti-cancer drug. The study reported an enantiomeric excess of over 95%, showcasing its effectiveness in asymmetric synthesis.

Mechanism of Action

The mechanism of action of (S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex and thereby blocking the translation process. This leads to the inhibition of bacterial growth and replication.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and analogous oxazolidinones:

Compound Name Molecular Formula Substituents Key Applications References
(S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone C₁₀H₁₇NO₃ 4-(1-Isopropyl), 3-(1-oxobutyl) Chiral auxiliary in asymmetric aldol reactions
(4S)-4-(1-Methylethyl)-3-(1-oxopropyl)-2-oxazolidinone C₉H₁₅NO₃ 4-(1-Methylethyl), 3-(1-oxopropyl) Intermediate in JNK signaling modulator synthesis (e.g., (−)-zuonin A)
(R)-3-(1-Oxopropyl)-4-(phenylmethyl)-2-oxazolidinone C₁₄H₁₇NO₃ 4-(Phenylmethyl), 3-(1-oxopropyl) Biomimetic synthesis of natural product cores (e.g., Integramycin octalin core)
(4S)-3-(1-oxo-4-pentenyl)-4-(phenylmethyl)-2-oxazolidinone C₁₅H₁₇NO₃ 4-(Phenylmethyl), 3-(1-oxo-4-pentenyl) Intermediate in antiviral API synthesis (e.g., Abacavir)
Zolmitriptan ((S)-4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-2-oxazolidinone) C₁₆H₂₁N₃O₂ 4-(Indole-methyl), 3-unsubstituted 5-HT₁B/1D receptor agonist (migraine treatment)

Physicochemical Properties

  • Solubility: The target compound dissolves slightly in chloroform, ethanol, and methanol, whereas phenylmethyl-substituted derivatives (e.g., C₁₄H₁₇NO₃) exhibit lower polarity and reduced solubility in polar solvents .
  • Stability : Stability data for the target compound are unavailable, but analogues with electron-withdrawing groups (e.g., bromo in CAS 113543-31-0) show higher thermal stability due to reduced hydrolytic susceptibility .

Stereochemical Influence

The S-configuration at the 4-position in the target compound ensures enantioselectivity in aldol reactions, mirroring the behavior of (4S)-isopropyl-3-propionyl-2-oxazolidinone . In contrast, the R-configuration in phenylmethyl-substituted derivatives (e.g., CAS 1333312-80-3) leads to divergent stereochemical outcomes in cycloadditions .

Biological Activity

(S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone, with the CAS number 80697-93-4, is a compound that has garnered attention in biochemical research, particularly regarding its potential biological activities. This article delves into its synthesis, biological properties, and implications for future research.

Chemical Structure and Properties

The molecular formula of this compound is C10H17NO3C_{10}H_{17}NO_3. The compound features an oxazolidinone ring, which is significant in medicinal chemistry for its role in various biological processes. The stereochemistry of the compound is crucial for its biological activity, as variations can lead to different pharmacological effects.

Anticancer Potential

Research has indicated that compounds similar to this compound may exhibit anticancer properties. For instance, studies on related oxazolidinones have shown them to act as inhibitors of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and are often overexpressed in cancer cells. The ability to selectively inhibit certain HDAC isoforms can lead to apoptosis in cancer cells while sparing normal cells, making these compounds promising candidates for cancer therapy .

The biological activity of this compound is hypothesized to involve interaction with specific protein targets within the cell. For example, its structure allows it to bind to the active sites of enzymes like HDACs, leading to altered gene expression profiles that can inhibit tumor growth .

Study on HDAC Inhibition

In a comparative study involving various oxazolidinones, it was found that certain derivatives exhibited IC50 values ranging from 14 nM to 67 nM against HDAC isoforms 1–3 and 10–11. These findings suggest that modifications in the oxazolidinone structure can significantly enhance inhibitory potency against specific HDACs .

CompoundIC50 (nM)Target HDAC Isoform
Azumamide A67HDAC1
Azumamide C14HDAC2
This compoundTBDTBD

Synthesis and Evaluation

The synthesis of this compound involves a diastereoselective Mannich reaction, which has been optimized for producing various analogs with differing biological activities. The evaluation of these compounds against a panel of recombinant HDACs has provided insights into their selectivity and potency .

Conclusion and Future Directions

The biological activity of this compound highlights its potential as a therapeutic agent, particularly in cancer treatment through selective HDAC inhibition. Ongoing research should focus on further structural modifications to enhance its efficacy and selectivity. Additionally, exploring its activity against other biological targets could broaden its application in pharmacology.

Future studies should also investigate the pharmacokinetics and toxicity profiles of this compound to assess its viability as a drug candidate. The integration of computational modeling alongside experimental validation could accelerate the discovery of more potent derivatives.

By continuing to explore the diverse biological activities associated with this compound, researchers may uncover new therapeutic avenues that leverage its unique structural properties.

Q & A

Q. What are the recommended synthetic routes for (S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone?

The compound is typically synthesized via chiral auxiliary-mediated reactions. A common method involves the acylation of (4S)-4-isopropyl-2-oxazolidinone with butyryl chloride derivatives under controlled conditions. For example, n-butyllithium can deprotonate the oxazolidinone, followed by reaction with a 1-oxobutyl electrophile to introduce the ketone group . Strict temperature control (-78°C to 0°C) and anhydrous solvents (e.g., THF) are critical to minimize racemization. Purification via column chromatography (silica gel, hexane/ethyl acetate) is often used to isolate the product .

Q. How can the stereochemical integrity of this compound be verified during synthesis?

Chiral HPLC is the gold standard for enantiomeric purity assessment. For example, a method developed for related oxazolidinones uses a Chiralpak® AD-H column with a mobile phase of hexane/isopropanol (80:20 v/v) and UV detection at 220 nm . Polarimetry ([α]D measurements) and X-ray crystallography (for crystalline derivatives) are complementary techniques to confirm absolute configuration .

Q. What are the key spectral characteristics for structural confirmation?

  • NMR : The oxazolidinone carbonyl appears at ~175 ppm in 13C^{13}\text{C} NMR. The 1-isopropyl group shows distinct doublets for the methyl groups (~1.0–1.2 ppm in 1H^{1}\text{H} NMR) and a septet for the methine proton (~2.5 ppm).
  • IR : Strong absorption at ~1750 cm1^{-1} (C=O stretch of oxazolidinone) and ~1680 cm1^{-1} (ketone C=O) .

Advanced Research Questions

Q. How can diastereoselectivity be optimized in reactions involving this oxazolidinone?

Diastereoselectivity in Michael additions or alkylations is influenced by the chiral auxiliary and reaction conditions. For example, using (4S)-4-isopropyl-2-oxazolidinone as a scaffold, Li+^+ ion coordination (from n-BuLi) can enhance selectivity by pre-organizing the enolate. Solvent polarity (e.g., THF vs. DMF) and temperature gradients (-78°C to room temperature) further modulate transition states. Reported diastereomeric ratios (d.r.) of up to 19:1 have been achieved in similar systems .

Q. What strategies mitigate enantiomeric impurities in large-scale synthesis?

  • Chiral Resolution : Use of preparative chiral HPLC or diastereomeric salt formation (e.g., tartaric acid derivatives) .
  • Kinetic Control : Rapid quenching of intermediates to prevent epimerization.
  • Catalytic Asymmetric Methods : Transition-metal catalysts (e.g., Pd or Rh) with chiral ligands for enantioselective C–H activation .

Q. How does this compound function as a chiral auxiliary in asymmetric synthesis?

The oxazolidinone’s rigid structure directs the stereochemistry of subsequent reactions. For instance, in aldol reactions, the (S)-configuration at C4 induces facial selectivity in the enolate, leading to predictable stereochemical outcomes in β-hydroxy ketone products. The auxiliary is later cleaved under mild conditions (e.g., LiOH/H2_2O2_2) without racemization .

Q. What are the safety and storage protocols for this compound?

  • Storage : Store at -20°C under inert gas (Ar/N2_2) to prevent hydrolysis. Avoid prolonged storage due to potential degradation; monitor via TLC or HPLC .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Dispose of waste via incineration or licensed chemical disposal services .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone
Reactant of Route 2
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(S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone

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